2-Acetyl-1,4-phenylene bis(4-fluorobenzoate)
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Overview
Description
2-Acetyl-1,4-phenylene bis(4-fluorobenzoate) is a chemical compound known for its unique structure and properties It is composed of an acetyl group attached to a phenylene ring, which is further connected to two fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,4-phenylene bis(4-fluorobenzoate) typically involves the reaction of 2-acetyl-1,4-phenylene with 4-fluorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Acetyl-1,4-phenylene bis(4-fluorobenzoate) may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,4-phenylene bis(4-fluorobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Acetyl-1,4-phenylene bis(4-fluorobenzoate) has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-1,4-phenylene bis(4-fluorobenzoate) involves its interaction with specific molecular targets and pathways. The acetyl and fluorobenzoate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-1,4-phenylene bis(2-fluorobenzoate)
- 2-Acetyl-1,4-phenylene bis(3-fluorobenzoate)
Comparison
Compared to similar compounds, 2-Acetyl-1,4-phenylene bis(4-fluorobenzoate) is unique due to the position of the fluorine atoms on the benzoate groups. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct in its applications and effects.
Properties
IUPAC Name |
[3-acetyl-4-(4-fluorobenzoyl)oxyphenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2O5/c1-13(25)19-12-18(28-21(26)14-2-6-16(23)7-3-14)10-11-20(19)29-22(27)15-4-8-17(24)9-5-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFIZCDQULIJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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